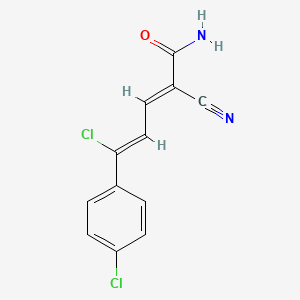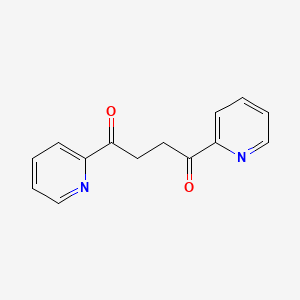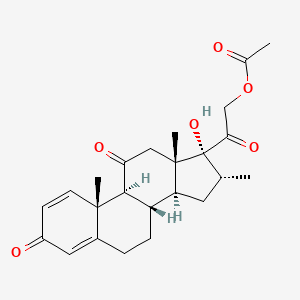
1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-chloropyridine and a suitable thiol compound under basic conditions to form the pyridin-4-ylthio group.
Piperidine Ring Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
- Use of high-purity starting materials.
- Controlled temperature and pressure conditions.
- Catalysts to enhance reaction efficiency.
- Purification steps like recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
- 1-(4-Aminopiperidin-1-yl)-2-(pyridin-3-ylthio)ethan-1-one
- 1-(4-Aminopiperidin-1-yl)-2-(pyridin-2-ylthio)ethan-1-one
Comparison:
- Structural Differences: The position of the pyridine ring substitution varies among these compounds.
- Reactivity: Differences in reactivity and chemical behavior due to the position of the substituents.
- Applications: Each compound may have unique applications based on its specific structure and reactivity.
Conclusion
1-(4-Aminopiperidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable molecule for further exploration and development in medicinal chemistry, biology, and industrial applications.
Propriétés
Formule moléculaire |
C12H17N3OS |
|---|---|
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
1-(4-aminopiperidin-1-yl)-2-pyridin-4-ylsulfanylethanone |
InChI |
InChI=1S/C12H17N3OS/c13-10-3-7-15(8-4-10)12(16)9-17-11-1-5-14-6-2-11/h1-2,5-6,10H,3-4,7-9,13H2 |
Clé InChI |
YYYLBTLORZNKPH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C(=O)CSC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)
![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)


![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)








